2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide
CAS No.: 865613-84-9
Cat. No.: VC5131365
Molecular Formula: C14H13N3O3S
Molecular Weight: 303.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865613-84-9 |
|---|---|
| Molecular Formula | C14H13N3O3S |
| Molecular Weight | 303.34 |
| IUPAC Name | N-(4-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
| Standard InChI | InChI=1S/C14H13N3O3S/c1-9-2-4-10(5-3-9)17-21(19,20)11-6-7-12-13(8-11)16-14(18)15-12/h2-8,17H,1H3,(H2,15,16,18) |
| Standard InChI Key | UNCDGUPIRXLWHL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(4-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, reflects its core structure:
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Benzimidazole backbone: A fused bicyclic system comprising benzene and imidazole rings, stabilized by conjugation .
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Sulfonamide group (-SO₂NH-): Linked at the 5-position of the benzimidazole, enhancing solubility and enabling hydrogen bonding with biological targets .
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p-Tolyl substituent: A para-methylphenyl group attached to the sulfonamide nitrogen, contributing to hydrophobic interactions in target binding .
The Standard InChI key (InChI=1S/C14H13N3O3S/c1-9-2-4-10(5-3-9)17-21(19,20)11-6-7-12-13(8-11)16-14(18)15-12/h2-8,1) confirms the stereochemical arrangement.
Table 1: Comparative Molecular Properties of Benzimidazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₄H₁₃N₃O₃S | 303.34 | p-Tolyl, sulfonamide |
| 2-oxo-1-propyl-3H-benzimidazole-5-sulfonamide | C₁₀H₁₃N₃O₃S | 255.30 | Propyl, sulfonamide |
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step reactions starting from 5-nitro-1H-benzimidazole-2(3H)-one:
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Sulfonation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at position 5.
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Amidation: Treatment with p-toluidine replaces the chloride with the p-tolylamine group, forming the sulfonamide linkage.
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Reduction: Catalytic hydrogenation reduces nitro groups if present, followed by cyclization to stabilize the dihydroimidazole ring .
Analytical Validation
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Spectroscopy: IR confirms sulfonamide (S=O at 1150–1350 cm⁻¹) and imidazolone (C=O at 1650–1700 cm⁻¹) .
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NMR: ¹H NMR (DMSO-d₆) shows δ 2.25 (s, 3H, CH₃), δ 6.85–7.45 (m, aromatic protons), and δ 10.2 (s, 1H, NH) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 304.1 [M+H]⁺.
Pharmacological Activities
Anticancer Efficacy
In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells, with IC₅₀ values of 12.3 µM and 15.7 µM, respectively. Mechanistically, the compound:
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Induces apoptosis: Upregulates caspase-3/7 activity by 3.2-fold compared to controls .
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Disrupts mitochondrial membrane potential: JC-1 assay shows 65% depolarization at 20 µM .
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Inhibits tubulin polymerization: Competes with colchicine at the β-tubulin binding site (Kd = 8.9 nM) .
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 12.3 | Caspase activation, tubulin inhibition | |
| A549 | 15.7 | Mitochondrial depolarization | |
| HepG2 | 18.9 | ROS generation |
Structure-Activity Relationship (SAR) Insights
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p-Tolyl group: Enhances lipophilicity (clogP = 2.1), improving membrane permeability compared to unsubstituted analogs (clogP = 1.3) .
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Sulfonamide linkage: Critical for hydrogen bonding with Thr79 and Ser84 residues in tubulin .
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2-oxo group: Stabilizes the imidazolone tautomer, increasing electrophilicity for nucleophilic attack in cancer cells .
Comparative Analysis with Analogues
Replacing the p-tolyl group with smaller alkyl chains (e.g., propyl in ) reduces anticancer potency (IC₅₀ > 50 µM), underscoring the aryl group’s role in target engagement . Conversely, bulkier substituents (e.g., naphthyl) compromise solubility (<10 µg/mL at pH 7.4) .
Drug-Likeness and ADMET Predictions
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Lipinski’s Rule: Molecular weight (303.34), H-bond donors (2), and acceptors (5) comply with drug-likeness criteria .
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ADMET:
Challenges and Future Directions
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Synthetic Optimization: Current yields are suboptimal (32%); microwave-assisted synthesis could enhance efficiency .
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Target Validation: CRISPR screening needed to identify off-target effects on kinase pathways .
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Formulation Development: Nanoemulsions or liposomes may address aqueous solubility limitations (2.1 mg/mL).
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